(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid
Description
Properties
IUPAC Name |
(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-5-6-7-8-10(12(15)16)9-11(14)17-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHZJKWUVXDPCX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](CC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-Pentylsuccinic acid 4-tert-butyl ester typically involves the esterification of 2-®-Pentylsuccinic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-®-Pentylsuccinic acid 4-tert-butyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-®-Pentylsuccinic acid 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is 2-®-Pentylsuccinic acid.
Reduction: The major product is 2-®-Pentylsuccinic alcohol.
Substitution: The products vary depending on the nucleophile used but generally result in the replacement of the ester group with the nucleophile.
Scientific Research Applications
2-®-Pentylsuccinic acid 4-tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-®-Pentylsuccinic acid 4-tert-butyl ester involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial in various metabolic pathways and can influence the bioavailability and activity of ester-containing drugs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a class of branched-chain esters with carboxylic acid functionalities. Key structural analogs include:
*CAS number corresponds to a structurally similar compound from .
Physicochemical Properties
- Lipophilicity: The heptanoic acid chain in the target compound confers moderate lipophilicity, whereas adamantane-based analogs (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoate) exhibit higher hydrophobicity due to the rigid adamantane moiety .
- This contrasts with adamantane derivatives, where steric bulk enhances radical scavenging but may limit solubility .
- Conformational Stability: Adamantane-based esters adopt synclinal conformations in crystal structures, while tert-butyl esters like the target compound likely exhibit less rigidity due to the flexibility of the heptanoic chain .
Metabolic and Toxicological Profiles
- Hydrolysis Resistance : Tert-butyl esters resist hydrolysis better than adamantane-based esters, which may undergo slower metabolic activation. This property is critical for prolonged drug half-life .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid?
- Methodological Answer : A multi-step synthesis is typically employed. Begin with esterification of a heptanoic acid derivative using tert-butyl (2-methylpropan-2-yl) protecting groups to stabilize reactive intermediates. Subsequent steps involve coupling reactions (e.g., nucleophilic acyl substitution) to introduce the oxoethyl moiety. Chiral resolution techniques, such as enzymatic kinetic resolution or chiral auxiliary-mediated synthesis, ensure stereochemical fidelity at the (2R) center. Purification via column chromatography and crystallization is critical to isolate the enantiomerically pure product. Reference synthetic protocols for structurally similar esters and ethers (e.g., methyl 2-[2-(2-{...}ethoxy)phenoxy]acetate) can guide reaction conditions .
Q. Which analytical techniques are essential for validating the structure and purity of this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify the tert-butyl group (δ ~1.2 ppm for 9H), ester carbonyl (~170 ppm), and heptanoic acid backbone. High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Purity Assessment : Reverse-phase HPLC with UV detection (210–260 nm) identifies impurities. Chiral HPLC using columns like Chiralpak® IA/IB resolves enantiomers .
- Stereochemical Validation : Polarimetry or circular dichroism (CD) compares optical rotation with literature values for (2R)-configured analogs (e.g., mecoprop-P ).
Q. What safety precautions should be taken given limited toxicological data for this compound?
- Methodological Answer : Follow precautionary statements from GHS/CLP guidelines (e.g., P261: avoid inhalation; P262: prevent skin/eye contact). Use engineering controls (fume hoods) and personal protective equipment (PPE: gloves, lab coats, safety goggles). Conduct small-scale reactions initially and monitor airborne concentrations with real-time sensors. Emergency showers/eye wash stations must be accessible .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical purity during synthesis?
- Methodological Answer : Discrepancies often arise from racemization or incomplete chiral resolution. Mitigation strategies:
- Kinetic Control : Optimize reaction temperature/pH to minimize racemization during esterification.
- Chiral Chromatography : Compare retention times with enantiomeric standards (e.g., (2R)-2-(4-hydroxyphenyl)propanoic acid ).
- X-ray Crystallography : If single crystals are obtainable, use SHELXL for structure refinement to confirm absolute configuration .
Q. How should experimental designs assess biological activity while accounting for stereochemical specificity?
- Methodological Answer :
- Enantiomeric Controls : Synthesize and test both (2R) and (2S) enantiomers in parallel.
- In Vitro Assays : Use enzyme inhibition studies (e.g., esterase activity) to evaluate stereospecific interactions. Reference pharmacopeial standards for structurally related chiral acids (e.g., ibuprofen impurities ).
- Docking Studies : Perform molecular modeling to predict binding affinity differences between enantiomers using software like AutoDock Vina.
Q. What strategies address contradictions in solubility data for this compound across studies?
- Methodological Answer :
- Solvent Screening : Systematically test solvents (e.g., DMSO, THF, aqueous buffers) under controlled pH/temperature.
- Co-solvency Approaches : Use phase diagrams to identify optimal solvent mixtures (e.g., PEG-400/water).
- Dynamic Light Scattering (DLS) : Monitor aggregation behavior at varying concentrations. Cross-reference with analogous tert-butyl-protected acids (e.g., 2-[2-(2-methoxyethoxy)ethoxy]-2-methylpropane solubility profiles ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
